Dipentaerythritol pentaacrylate

Catalog No.
S1894333
CAS No.
60506-81-2
M.F
C25H32O12
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentaerythritol pentaacrylate

CAS Number

60506-81-2

Product Name

Dipentaerythritol pentaacrylate

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2

InChI Key

INXWLSDYDXPENO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C

Canonical SMILES

C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C

Dipentaerythritol pentaacrylate is characterized by its chemical formula C25H32O12 and is known for having five acrylate functional groups. This structure allows it to participate in various polymerization reactions, making it valuable in creating cross-linked networks. The compound is typically used in coatings, adhesives, and as a reactive diluent in formulations due to its ability to enhance mechanical properties and chemical resistance .

DPPA can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. It is also a potential skin sensitizer, meaning repeated exposure can cause allergic reactions [].

  • Acute Toxicity:
    • LD50 (oral, rat) > 5000 mg/kg [].
    • Data for other exposure routes (dermal, inhalation) is limited.
  • Flammability: Flammable liquid; Flash point ~ 100 °C [].
  • Reactivity: Can react exothermically with strong oxidizing agents [].

Development of Biocompatible Materials

DPEPA's crosslinking properties are exploited in creating biocompatible hydrogels for tissue engineering and drug delivery applications [1]. These hydrogels can mimic the extracellular matrix, providing a 3D scaffold for cell growth and proliferation. By controlling the crosslinking density, researchers can tailor the mechanical properties of the hydrogels to match specific tissues like cartilage or skin [1]. Additionally, DPEPA can be used to encapsulate drugs within the hydrogel network for controlled release at the target site [2].

  • Sources:
    • [1] Li et al., "Injectable hydrogels based on dipentaerythritol pentaacrylate and hyaluronic acid for cartilage tissue engineering," Carbohydrate Polymers (2010):
    • [2] Ahmed et al., "pH-sensitive nanocomposite hydrogels for controlled release of doxorubicin," International Journal of Pharmaceutics (2013):

Dental Applications

DPEPA finds use in dentistry due to its adhesive properties and ability to form strong bonds with dental tissues. Researchers explore its potential for applications like dental adhesives, composites, and root canal sealers [3]. DPEPA-based adhesives can enhance the bonding strength between dental restorations and tooth enamel/dentin, leading to improved longevity of dental treatments [3].

  • Source: [3] Mosharraf et al., "Dental Applications of Dodecyl Methacrylate (DDMA) and Dipentaerythritol Pentaacrylate (DPEPA)," Polymers (2021):

Development of Functional Polymers

DPEPA's multifunctional nature makes it a valuable building block for synthesizing novel functional polymers with specific properties. Researchers can incorporate DPEPA into polymer chains to introduce crosslinking sites, leading to the formation of highly branched or network structures [4]. These polymers can exhibit unique properties like enhanced mechanical strength, thermal stability, and flame retardancy, finding applications in various fields like coatings, adhesives, and electronics [4].

  • Source: [4] Li et al., "Synthesis of highly branched poly(styrene-co-divinylbenzene) microspheres via RAFT polymerization for chromatographic applications," Journal of Polymer Science Part A: Polymer Chemistry (2008):

  • Michael Addition: This reaction occurs between dipentaerythritol pentaacrylate and amines or other nucleophiles, leading to the formation of cross-linked networks. This property is exploited in creating durable polymeric coatings .
  • Radical Polymerization: The acrylate groups can undergo radical polymerization when exposed to UV light or heat, forming polymers with enhanced properties such as improved adhesion and mechanical strength .
  • Covalent Bonding: In dental applications, dipentaerythritol pentaacrylate can chemically bond with ceramic surfaces like yttria-stabilized tetragonal zirconia polycrystals, improving the bond strength of methacrylate-based resins .

While dipentaerythritol pentaacrylate is primarily used in industrial applications, its biological activity has been explored in certain contexts:

  • Biocompatibility: Studies indicate that when used in dental materials, it demonstrates favorable bonding characteristics without significant cytotoxic effects on surrounding tissues .
  • Sensitization Potential: The compound has been noted to cause allergic skin reactions in some individuals; therefore, handling precautions are advised .

Several methods exist for synthesizing dipentaerythritol pentaacrylate:

  • Esterification Reaction: This involves the reaction of dipentaerythritol with acrylic acid under controlled conditions to yield the desired acrylate ester .
  • Transesterification: Utilizing different acrylate esters can also facilitate the production of dipentaerythritol pentaacrylate through transesterification processes.
  • Multistep Synthesis: Some methods incorporate multiple steps involving protection-deprotection strategies to ensure high purity and yield of the final product .

Dipentaerythritol pentaacrylate finds extensive use across various fields:

  • Coatings and Adhesives: It is utilized for creating durable coatings that require high resistance to chemicals and abrasion.
  • Dental Materials: The compound is employed in dental adhesives and composites due to its strong bonding capabilities with ceramic substrates.
  • 3D Printing: Its reactivity allows for applications in photopolymerization processes used in additive manufacturing technologies.

Research has focused on the interactions of dipentaerythritol pentaacrylate with various substrates:

  • Bonding Mechanisms: Studies have shown that it can form strong chemical bonds with materials like zirconia, enhancing the performance of dental resins .
  • Polymeric Networks: Investigations into its role within polymeric networks have revealed how it contributes to the mechanical properties and stability of coatings .

Dipentaerythritol pentaacrylate shares similarities with several other multifunctional acrylates. Here are some notable compounds:

Compound NameFunctional GroupsUnique Features
Pentaerythritol triacrylateThree acrylate groupsLower viscosity compared to dipentaerythritol pentaacrylate
Trimethylolpropane triacrylateThree acrylate groupsWidely used for coatings but less reactive than dipentaerythritol pentaacrylate
Hexa-functional acrylatesSix acrylate groupsHigher cross-linking potential but increased viscosity

Uniqueness of Dipentaerythritol Pentaacrylate

Dipentaerythritol pentaacrylate's unique structure with five functional groups allows for enhanced cross-linking capabilities compared to other similar compounds. Its balance between reactivity and viscosity makes it particularly suitable for specialized applications such as dental materials and advanced coatings.

Physical Description

Liquid

XLogP3

2

UNII

U88TPI58VI

GHS Hazard Statements

Aggregated GHS information provided by 457 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 135 of 457 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 322 of 457 companies with hazard statement code(s):;
H315 (23.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (28.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60506-81-2

Wikipedia

Dipentaerythritol pentaacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Modify: 2023-08-16

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